Cas no 1805752-76-4 (7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole)
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole
-
- Inchi: 1S/C8H5F3N2O2/c9-8(10,11)15-5-2-1-4-6(7(5)14)13-3-12-4/h1-3,14H,(H,12,13)
- InChI Key: NFOIAPZRIYENBQ-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC2=C(C=1O)N=CN2)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 236
- XLogP3: 2.3
- Topological Polar Surface Area: 58.1
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061004147-250mg |
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole |
1805752-76-4 | 98% | 250mg |
$5,286.66 | 2022-04-01 | |
| Alichem | A061004147-500mg |
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole |
1805752-76-4 | 98% | 500mg |
$7,854.64 | 2022-04-01 | |
| Alichem | A061004147-1g |
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole |
1805752-76-4 | 98% | 1g |
$14,855.68 | 2022-04-01 |
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole
Introduction to 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1805752-76-4)
7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1805752-76-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The chemical structure of 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole is characterized by a benzimidazole core with a hydroxyl group at the 7-position and a trifluoromethoxy group at the 6-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a subject of interest for researchers exploring new therapeutic agents.
Recent studies have highlighted the potential of 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antiproliferative effects, 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole has been investigated for its potential as an antiviral agent. Research conducted at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the replication of certain RNA viruses, such as influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The pharmacokinetic properties of 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole have also been studied extensively. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its development as a therapeutic agent. Moreover, its low toxicity profile in animal models suggests that it may be safe for human use.
In the context of drug discovery and development, 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole has shown promise as a lead compound for further optimization. Structure-activity relationship (SAR) studies have been conducted to identify structural modifications that could enhance its potency and selectivity. These efforts have led to the synthesis of several analogs with improved biological activities and reduced side effects.
The potential applications of 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole extend beyond oncology and virology. Ongoing research is exploring its use in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. For example, preliminary studies suggest that this compound may have neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
In conclusion, 7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1805752-76-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical applications of this compound will emerge.
1805752-76-4 (7-Hydroxy-6-trifluoromethoxy-1H-benzimidazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)